
1-Stearoyl-2-oleoyl-sn-glycerol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DG(18:0/18:1(9Z)/0:0)[iso2], also known as sn-sodg or diacylglycerol(36:1), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(18:0/18:1(9Z)/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(18:0/18:1(9Z)/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(18:0/18:1(9Z)/0:0)[iso2] has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(18:0/18:1(9Z)/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(18:0/18:1(9Z)/0:0)[iso2] is involved in phosphatidylcholine biosynthesis PC(18:0/18:1(9Z)) pathway and phosphatidylethanolamine biosynthesis pe(18:0/18:1(9Z)) pathway. DG(18:0/18:1(9Z)/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(18:0/18:1(9Z)/20:0) pathway, de novo triacylglycerol biosynthesis TG(18:0/18:1(9Z)/20:3(8Z, 11Z, 14Z)) pathway, de novo triacylglycerol biosynthesis TG(18:0/18:1(9Z)/20:3(5Z, 8Z, 11Z)) pathway, and de novo triacylglycerol biosynthesis TG(18:0/18:1(9Z)/22:5(4Z, 7Z, 10Z, 13Z, 16Z)) pathway.
1-octadecanoyl-2-[(9Z)-octadecenoyl]-sn-glycerol is a 1,2-diacyl-sn-glycerol that has stearoyl and oleoyl as the 1- and 2-acyl groups respectively. It has a role as a mouse metabolite. It is a 1,2-diacyl-sn-glycerol, a 1-stearoyl-2-oleoylglycerol and a diacylglycerol 36:1. It is an enantiomer of a 2-oleoyl-3-stearoyl-sn-glycerol.
Applications De Recherche Scientifique
Thermal and Structural Properties
- Thermal Behavior of Mixed-Acid Triacylglycerols (TAGs) : Research on 1,3-distearoyl-2-oleoyl-glycerol (SOS) and its mixtures with other mixed-acid TAGs reveals that these mixtures exhibit specific mixing behaviors, such as immiscible monotectic or peritectic mixing. The study of these behaviors enhances understanding of the physical properties of fats, which is crucial in food science and technology (Zhang et al., 2009).
Mass Spectrometry Analysis
- Fragmentation Patterns of Diacyl Glycerophosphorylcholines : Mass spectrometry has been used to study the fragmentation patterns of compounds including 1-stearoyl-2-oleoyl glycerylphosphorylcholine. This research is significant in lipidomics for understanding the molecular structure and behavior of lipid molecules (Klein, 1971).
Volatile Compounds in Oxidation
- Volatile Compounds from Oxidized Phospholipids and TAGs : The study of volatile compounds formed from the oxidation of phosphatidylcholines like 1-stearoyl-2-oleoyl-sn-glycerol is essential in understanding lipid oxidation, a critical factor in food quality and stability (Zhou et al., 2014).
FT-IR Studies on Polymorphism of Fats
- Molecular Structures and Polymorphism : Fourier Transform Infrared (FT-IR) spectroscopy studies on the polymorphic structures of fats, including SOS, provide insights into the molecular-level structures of these fats. This knowledge is vital in the food industry, particularly in chocolate production, where fat polymorphism affects texture and melting properties (Yano & Sato, 1999).
Physical Behavior of Diacylglycerol
- Marked Polymorphism in 1-Stearoyl-2-oleoyl-sn-glycerol : The physical behavior of 1-stearoyl-2-oleoyl-sn-glycerol, especially its polymorphism, is crucial in understanding lipid phases in biological membranes and food products. Such research informs the development of lipid-based formulations in pharmaceuticals and food (Di & Small, 1993).
Monolayer Thermodynamics
- Thermodynamics of Mixed Phospholipid Monolayers : Investigating the thermodynamic properties of monolayers formed by mixtures including 1-stearoyl-2-oleoyl-sn-glycerol enhances understanding of membrane biophysics, crucial for designing drug delivery systems and understanding cell membrane behavior (Luna et al., 2011).
Propriétés
Numéro CAS |
53702-48-0 |
|---|---|
Nom du produit |
1-Stearoyl-2-oleoyl-sn-glycerol |
Formule moléculaire |
C39H74O5 |
Poids moléculaire |
623 g/mol |
Nom IUPAC |
[(2S)-3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate |
InChI |
InChI=1S/C39H74O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h18,20,37,40H,3-17,19,21-36H2,1-2H3/b20-18-/t37-/m0/s1 |
Clé InChI |
SAEPUUXWQQNLGN-LVVMQYBKSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCCCC |
Description physique |
Solid |
Synonymes |
1-stearoyl-2-oleoyl-sn-glycerol sn-SODG |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(6R)-1-(Hydroxymethyl)-3,9-dimethoxy-4,7,8-trihydroxy-6,12-dimethyl-6alpha,12alpha-epoxy-11,12-dihydro-6H-dibenzo[b,f]oxocin-11-one](/img/structure/B1237673.png)
![1-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-4-(2-methoxyphenyl)piperazin-1-ium](/img/structure/B1237674.png)
![3-[(1-benzyl-1H-indazol-3-yl)oxy]-N,N-dimethylpropan-1-aminium](/img/structure/B1237676.png)

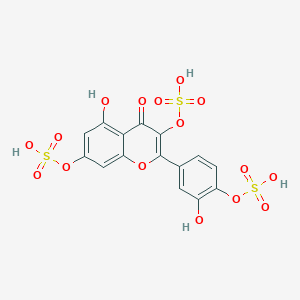
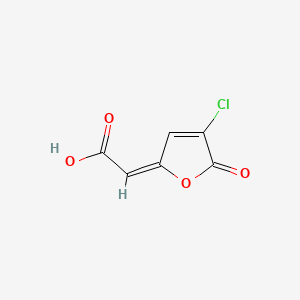
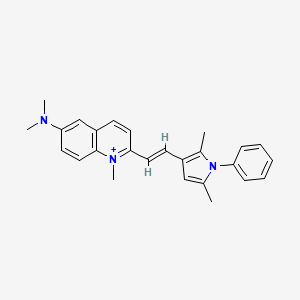

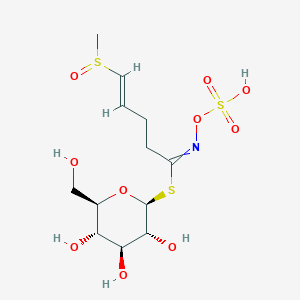
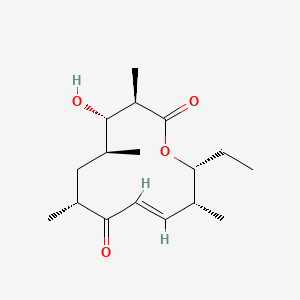
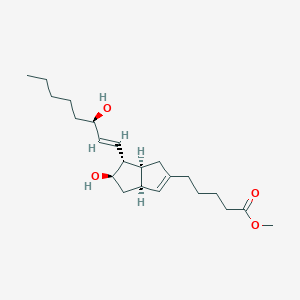

![1-[(4R,6S,7S,11R,14S)-5-Acetyl-14-hydroxy-7,11-dimethyl-5-azapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-6-yl]ethanone](/img/structure/B1237689.png)